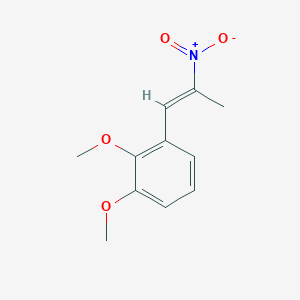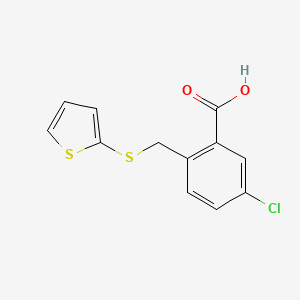
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and a thiophen-2-ylsulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid typically involves the following steps:
Formation of the Thiophen-2-ylsulfanylmethyl Group: This can be achieved by reacting thiophene with a suitable sulfonyl chloride in the presence of a base.
Chlorination of Benzoic Acid: The benzoic acid core is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The thiophen-2-ylsulfanylmethyl group is then coupled to the chlorinated benzoic acid under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophen-2-ylsulfanylmethyl group can interact with various biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(thiophen-2-yl)-benzoic acid: Lacks the sulfanylmethyl group.
2-(Thiophen-2-ylsulfanylmethyl)-benzoic acid: Lacks the chlorine atom.
5-Chloro-2-(methylsulfanylmethyl)-benzoic acid: Has a methyl group instead of the thiophen-2-yl group.
Uniqueness
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is unique due to the presence of both the chlorine atom and the thiophen-2-ylsulfanylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
16220-62-5 |
|---|---|
Fórmula molecular |
C12H9ClO2S2 |
Peso molecular |
284.8 g/mol |
Nombre IUPAC |
5-chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-4-3-8(10(6-9)12(14)15)7-17-11-2-1-5-16-11/h1-6H,7H2,(H,14,15) |
Clave InChI |
CMOAJAQRASZGTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)SCC2=C(C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


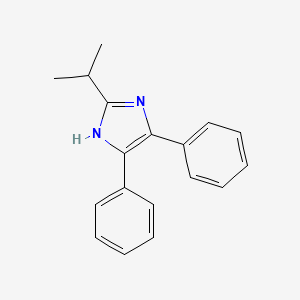
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)


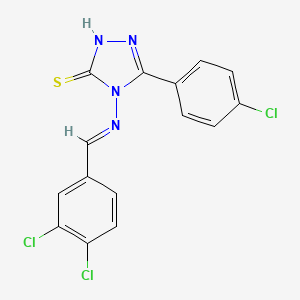


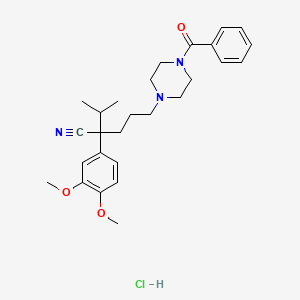
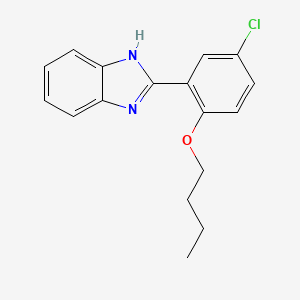

![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)


